molecular formula C21H16N4O3 B3477715 N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine

N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine

Cat. No. B3477715
M. Wt: 372.4 g/mol
InChI Key: WZHVAJOJXXYAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the biochemical and physiological effects of this compound.
Biochemical and physiological effects:
N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been found to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been found to inhibit the growth of cancer cells in vitro.
2. Neuroprotective effects: N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been found to have neuroprotective effects. This compound has been shown to protect neurons from oxidative stress and cell death.
3. Vasodilatory effects: N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been found to have vasodilatory effects. This compound has been shown to relax blood vessels, leading to increased blood flow.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Well-established synthesis method: The synthesis of N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been well-established and has been reported in various scientific journals.
2. Wide range of scientific research applications: N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been found to have a wide range of scientific research applications, making it a versatile compound for use in laboratory experiments.
Some of the limitations of N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine include:
1. Limited information on mechanism of action: The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine is not fully understood, which may limit its use in certain scientific research applications.
2. Limited information on toxicity: There is limited information on the toxicity of N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine, which may limit its use in certain scientific research applications.

Future Directions

There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine. Some of these directions include:
1. Elucidating the mechanism of action: Further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine.
2. Investigating toxicity: Further research is needed to investigate the toxicity of N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine.
3. Developing new applications: Further research is needed to explore new scientific research applications for N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine.
4. Developing derivatives: Further research is needed to develop derivatives of N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine with improved properties for use in scientific research.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the scientific research applications of this compound include:
1. Cancer research: N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been found to inhibit the growth of cancer cells in vitro. This compound has been studied for its potential use in cancer therapy.
2. Neurological research: N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been found to have neuroprotective effects. This compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular research: N-(2-methoxy-5-nitrophenyl)-2-phenyl-4-quinazolinamine has been found to have vasodilatory effects. This compound has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and angina.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-28-19-12-11-15(25(26)27)13-18(19)23-21-16-9-5-6-10-17(16)22-20(24-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHVAJOJXXYAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.